Vicenin 3
Overview
Description
Vicenin 3 is a naturally occurring flavonoid glycoside, specifically a C-glycosyl compound. It is characterized by the presence of apigenin substituted by a β-D-glucosyl group and a β-D-xylosyl group at positions 6 and 8, respectively . This compound is found in various plants, including Desmodium styracifolium and Trigonella foenum-graecum . This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of osteoarthritis and cancer .
Mechanism of Action
Target of Action
Vicenin 3 primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body. This compound acts as an ACE inhibitor, which means it blocks the action of ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor.
Mode of Action
This compound interacts with its targets by inhibiting their activity. Specifically, it inhibits the ACE, thereby reducing the production of angiotensin II . This leads to vasodilation, which decreases blood pressure. Furthermore, this compound has been found to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway in chondrocytes .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the MAPK pathway, which plays a key role in the release of cartilage-degrading enzymes from osteoarthritis chondrocytes . Additionally, this compound has been found to inhibit TGF-β1-induced Epithelial–Mesenchymal Transition (EMT) via the deactivation of TGF-β/Smad and PI3K/Akt/mTOR signaling pathways .
Result of Action
This compound has been found to significantly inhibit IL-1β-induced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). It also reverses the increments in the expression levels of Matrix Metalloproteinases (MMP-1, MMP-3, MMP-13), ADAMTS-4 and ADAMTS-5 induced by IL-1β, in addition to the IL-1β-induced degradation of collagen type II and aggrecan . These actions suggest that this compound may have therapeutic potential for the treatment of osteoarthritis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the microenvironment of osteoarthritis, which is mimicked by IL-1β-treated SW1353 chondrocytes, has been used to study the effects of this compound . .
Biochemical Analysis
Biochemical Properties
Vicenin 3 interacts with various biomolecules, particularly enzymes. It has been identified as an ACE inhibitor, suggesting that it interacts with this enzyme to inhibit its activity . This interaction could potentially influence various biochemical reactions, particularly those related to blood pressure regulation.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in interleukin (IL)-1β-treated SW1353 chondrocytes . Additionally, it has been shown to reverse the IL-1β-induced degradation of collagen type II and aggrecan .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various signaling pathways. For example, it has been shown to inhibit TGF-β1-induced epithelial–mesenchymal transition (EMT) via the deactivation of TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This suggests that this compound exerts its effects at the molecular level by interacting with these pathways and influencing gene expression.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown to have significant effects on cellular function over time. For instance, it has been found to significantly inhibit IL-1β-induced production of NO and PGE2 in SW1353 chondrocytes .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limitedFor instance, Vicenin-2 has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in rat models .
Metabolic Pathways
Given its role as an ACE inhibitor, it is likely involved in pathways related to blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vicenin 3 involves the formation of C-glycoside bonds. One approach is the sequential C-glycoside formation and aromatic nucleophilic substitution (SNAr reaction) of fluoroarene derivatives . This method utilizes 1,3,5-trifluorobenzene, converting fluorine atoms to form the desired glycoside bonds.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. For instance, it can be extracted from the aerial parts of Desmodium styracifolium . The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Vicenin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Scientific Research Applications
Vicenin 3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: this compound has shown potential in regulating extracellular matrix degradation by modulating the MAPK pathway in chondrocytes. This makes it a valuable compound for studying osteoarthritis and other degenerative diseases.
Medicine: The compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for developing treatments for conditions like osteoarthritis and cancer
Industry: this compound is used in the formulation of dietary supplements and herbal medicines due to its therapeutic benefits.
Comparison with Similar Compounds
Vicenin 2: Another naturally occurring bis-C-glucosyl flavonoid with similar glycosylation patterns.
Isovitexin: A flavonoid with a similar structure but different glycosylation sites.
Orientin: A flavonoid glycoside with similar antioxidant properties.
Uniqueness: Vicenin 3 is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways, including MAPK and TGF-β/Smad, sets it apart from other similar compounds .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-MCIQUCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59914-91-9 | |
Record name | Vicenin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the mechanism of action of Vicenin-3 in osteoarthritis?
A1: Vicenin-3 demonstrates potential therapeutic effects in osteoarthritis by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a critical role in the progression of osteoarthritis by stimulating chondrocytes to release cartilage-degrading enzymes []. By suppressing the activation of MAPK, Vicenin-3 effectively reduces the production of inflammatory mediators such as nitric oxide and Prostaglandin E2, as well as matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-13, and A Disintegrin-like and Metalloproteinase with Thrombospondin motifs (ADAMTS) like ADAMTS-4 and ADAMTS-5 []. This ultimately helps protect against the degradation of collagen type II and aggrecan, key components of articular cartilage [].
Q2: What structural features of Vicenin-3 contribute to its antioxidant activity?
A2: Vicenin-3 is a C-glycosylflavonoid. Research suggests that the presence of hydroxyl groups in C-glycosylflavonoids like Vicenin-3 plays a crucial role in their ability to inhibit lipid peroxidation, a key mechanism of cellular damage [].
Q3: How is the quality consistency of Desmodium styracifolium, a plant source of Vicenin-3, evaluated?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a systematic quantitative fingerprint method (SQFM) is used to assess the quality consistency of Desmodium styracifolium [, ]. This method allows for the simultaneous quantification of five major constituents: Vicenin-1, Schaftoside, Isoschaftoside, Vicenin-3, and Isovitexin []. This fingerprint analysis provides a comprehensive profile of the chemical constituents, ensuring batch-to-batch consistency and quality control of the plant material [].
Q4: Are there any analytical methods for studying the pharmacokinetics of Vicenin-3?
A4: Yes, a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify Vicenin-3 and other related C-glycosylflavones in rat plasma []. This method enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of Vicenin-3, providing valuable insights into its pharmacokinetic behavior in vivo [].
Q5: Has Vicenin-3 been isolated from other plant sources besides Desmodium styracifolium?
A5: Yes, Vicenin-3 has been identified and isolated from other plant species, including Vaccinium bracteatum [] and Tetrastigma hemsleyanum leaves []. This suggests that Vicenin-3 might be a common bioactive constituent in various plant families, expanding its potential sources for research and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.